![molecular formula C17H18N2O4S B2744247 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide CAS No. 1421456-10-1](/img/structure/B2744247.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide
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Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many organic compounds . It also has a 3-hydroxypropyl group and a 2-(methylthio)nicotinamide group, suggesting it might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, while the 2-(methylthio)nicotinamide group contains a sulfur atom, which could potentially participate in interesting chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Mechanism of Action
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide has been shown to act as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which is an enzyme involved in the metabolism of homocysteine. By inhibiting SAHH, this compound can increase the levels of S-adenosylmethionine (SAM), which is an important methyl donor in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Some of the effects include the regulation of DNA methylation, the inhibition of histone deacetylases (HDACs), and the modulation of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide in lab experiments is its specificity towards SAHH. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of SAHH in biological processes. However, one limitation of using this compound is its instability in aqueous solutions, which can affect its activity.
Future Directions
There are several future directions for the study of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide. One area of research is the development of more stable derivatives of this compound that can be used in aqueous solutions. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the role of this compound in the regulation of DNA methylation and histone modifications is an area of ongoing research.
Synthesis Methods
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide can be synthesized through a multi-step process starting from 3-hydroxypropylamine and 2-chloronicotinamide. The key step involves the reaction of 2-chloronicotinamide with sodium methoxide to form 2-methoxy-nicotinonitrile, which is then reacted with 3-(benzo[d][1,3]dioxol-5-yl)propanal to form the final product, this compound.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide has been studied for its potential therapeutic applications in various fields of research. Some of the areas where this compound has shown promising results include cancer research, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-24-17-12(3-2-7-19-17)16(21)18-8-6-13(20)11-4-5-14-15(9-11)23-10-22-14/h2-5,7,9,13,20H,6,8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPPOMTBSVPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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